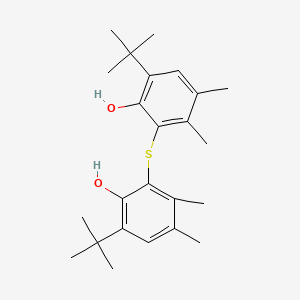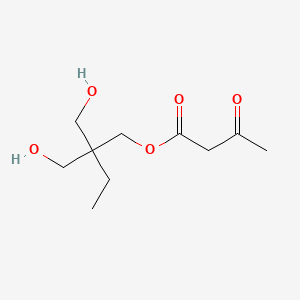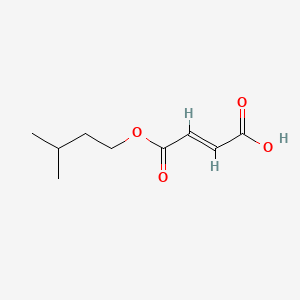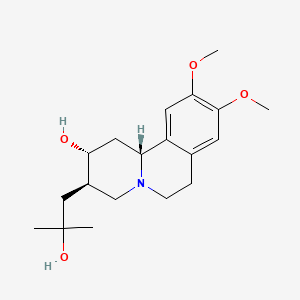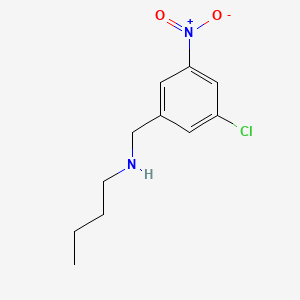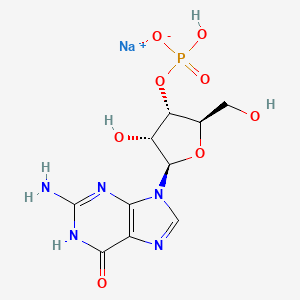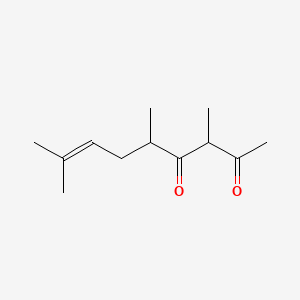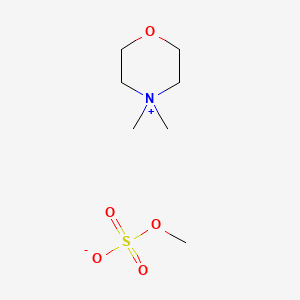
Morpholinium, 4,4-dimethyl-, methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, 4,4-dimethyl-, methyl sulfate is a chemical compound with the molecular formula C7H17NO5S. It is a cationic surfactant belonging to the class of quaternary ammonium salts. This compound is known for its excellent antistatic, emulsifying, and dispersing properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, methyl sulfate typically involves the reaction of 4,4-dimethylmorpholine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4-dimethylmorpholine+methyl sulfate→Morpholinium, 4,4-dimethyl-, methyl sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The reaction is typically conducted in a batch reactor, and the product is purified through crystallization and filtration processes to achieve high purity and yield .
化学反応の分析
Types of Reactions
Morpholinium, 4,4-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinium compounds .
科学的研究の応用
Morpholinium, 4,4-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its antistatic properties and as a dispersing agent.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations
作用機序
The mechanism of action of Morpholinium, 4,4-dimethyl-, methyl sulfate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in drug formulations .
類似化合物との比較
Similar Compounds
Morpholine: An organic compound with similar structural features but lacks the quaternary ammonium group.
N-methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
4,4-dimethylmorpholine: A structurally similar compound but without the methyl sulfate group.
Uniqueness
Morpholinium, 4,4-dimethyl-, methyl sulfate is unique due to its quaternary ammonium structure, which imparts superior surfactant properties compared to its analogs. This makes it particularly effective in applications requiring strong emulsifying and antistatic properties .
特性
CAS番号 |
84333-56-2 |
|---|---|
分子式 |
C7H17NO5S |
分子量 |
227.28 g/mol |
IUPAC名 |
4,4-dimethylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C6H14NO.CH4O4S/c1-7(2)3-5-8-6-4-7;1-5-6(2,3)4/h3-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
BONHMFSFVBQNHW-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOCC1)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


